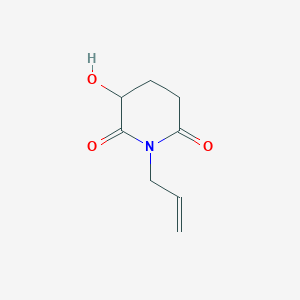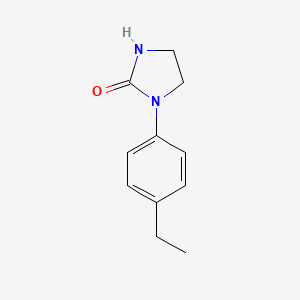
1-(4-Ethylphenyl)imidazolidin-2-one
Descripción general
Descripción
1-(4-Ethylphenyl)imidazolidin-2-one, also known as 4-ethylphenyl imidazolidine-2-one or EPIO, is a synthetic molecule that has recently been studied for its potential applications in the field of medicinal chemistry. EPIO is a heterocyclic compound with a five-membered ring structure, consisting of two nitrogen atoms, two carbon atoms, and one oxygen atom. The compound has been found to possess unique properties that make it a promising candidate for a variety of pharmaceutical applications, including as an antioxidant, an anti-inflammatory, and a potential cancer therapy.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
“1-(4-Ethylphenyl)imidazolidin-2-one” is a compound that finds its use in the pharmaceutical industry due to its structural similarity to imidazolidin-2-ones, which are present in various pharmaceuticals and natural products. These compounds can serve as intermediates in the synthesis of more complex structures, including active pharmaceutical ingredients (APIs). The ability to introduce substitutions on the imidazolidin-2-one ring can lead to the development of new drugs with potential therapeutic applications .
Natural Alkaloid Synthesis
Imidazolidin-2-ones are structural motifs found in natural alkaloids. The synthesis of “1-(4-Ethylphenyl)imidazolidin-2-one” can be pivotal in the study and replication of these natural substances, which often exhibit significant biological activity. Research in this area can contribute to the discovery of new natural alkaloid analogs with improved efficacy and reduced toxicity .
Chiral Auxiliaries in Asymmetric Synthesis
The compound is also valuable as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are used to induce stereoselectivity in chemical reactions, which is crucial for creating compounds with the desired chirality—a key factor in drug effectiveness. “1-(4-Ethylphenyl)imidazolidin-2-one” can be used to develop new methodologies for asymmetric transformations .
Catalysis
In catalysis, “1-(4-Ethylphenyl)imidazolidin-2-one” can be involved in the development of new catalytic strategies. Its structure can be utilized in metal catalysis and organocatalysis, contributing to more sustainable and environmentally friendly chemical processes. This is particularly important in the synthesis of cyclic ureas and other five-membered heterocycles .
Environmental Sustainability
The compound’s role in promoting environmental sustainability is linked to its use in catalysis. By enabling more efficient reactions with less waste, “1-(4-Ethylphenyl)imidazolidin-2-one” contributes to the development of green chemistry protocols. This aligns with the global efforts to reduce the environmental impact of chemical manufacturing .
Synthetic Organic Chemistry
As an intermediate in synthetic organic chemistry, “1-(4-Ethylphenyl)imidazolidin-2-one” is instrumental in the construction of a broad variety of complex molecular architectures. Its versatility allows chemists to explore new synthetic routes and create novel compounds for various applications, including materials science and nanotechnology .
Analytical Chemistry
In analytical chemistry, “1-(4-Ethylphenyl)imidazolidin-2-one” can be used as a standard or reference compound in chromatography and spectroscopy. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods .
Educational Research
Lastly, “1-(4-Ethylphenyl)imidazolidin-2-one” serves an educational purpose in research and teaching laboratories. It provides a practical example for students to learn about heterocyclic chemistry, reaction mechanisms, and the importance of cyclic ureas in various fields of chemistry .
Propiedades
IUPAC Name |
1-(4-ethylphenyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-9-3-5-10(6-4-9)13-8-7-12-11(13)14/h3-6H,2,7-8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRJKQPIVGSRKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylphenyl)imidazolidin-2-one | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B2869879.png)
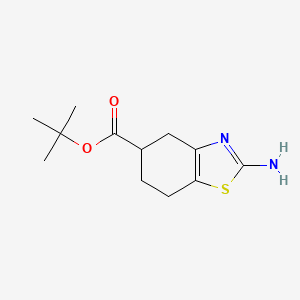
![5-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2869883.png)
![2-chloro-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2869884.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]pyrazole-3-carboxylic acid](/img/structure/B2869886.png)
![methyl 4-{[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarboxylate](/img/structure/B2869888.png)
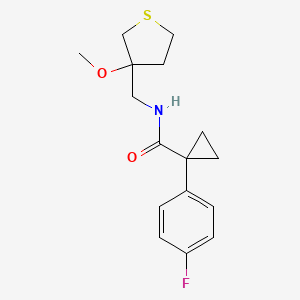

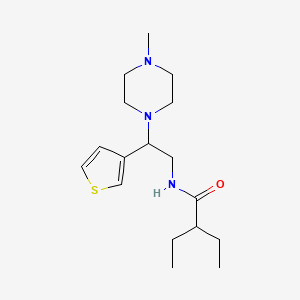

![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2869895.png)
